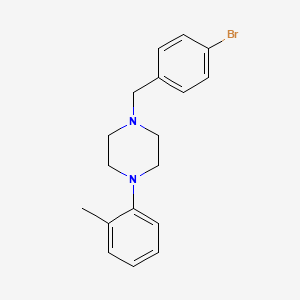
4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone, commonly referred to as 4-ACBP, is a chemical compound that has been of particular interest in scientific research due to its potential therapeutic applications. This pyrimidine derivative has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 4-ACBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-ACBP can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ACBP in lab experiments is its high purity and good yield, which allows for reproducibility of results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several potential future directions for research on 4-ACBP. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additional studies are needed to further elucidate its mechanism of action and to optimize its use in combination with other cancer therapies. Another area of interest is its potential use as an antiviral and antibacterial agent, which could have significant implications for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in these applications. Overall, 4-ACBP shows great promise as a multifunctional compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-ACBP involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrazine hydrate to yield 4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
4-ACBP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-amino-1-[(4-chlorophenyl)methyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-15-6-5-10(13)14-11(15)16/h1-6H,7H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBUUGSDUWLRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=NC2=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-1-(4-chlorobenzyl)pyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)



![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
